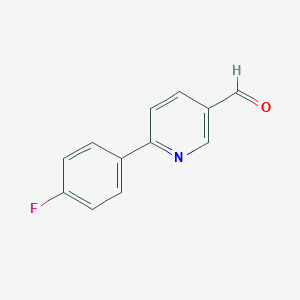

6-(4-Fluorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBCTRYJPEULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600229 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135958-93-9 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 6-(4-fluorophenyl)nicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol, expected outcomes, and the necessary reagents and conditions.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of such biaryl compounds is a critical step in the drug discovery and development process. This guide focuses on the most efficient and widely used method for its preparation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high yields and excellent functional group tolerance, making it a preferred method for constructing carbon-carbon bonds between aromatic rings.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and efficient synthesis of this compound involves the Suzuki-Miyaura cross-coupling of a 6-halonicotinaldehyde with (4-fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine and phenyl rings.

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

| Reagent | Role | Common Examples |

| 6-Halonicotinaldehyde | Electrophilic coupling partner | 6-Bromonicotinaldehyde, 6-Chloronicotinaldehyde |

| (4-Fluorophenyl)boronic acid | Nucleophilic coupling partner | Commercially available |

| Palladium Catalyst | Facilitates the catalytic cycle | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos) |

| Base | Activates the boronic acid | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) |

| Solvent | Provides the reaction medium | Dioxane/Water, Toluene/Water, Dimethylformamide (DMF) |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Materials:

-

6-Bromonicotinaldehyde

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask, add 6-bromonicotinaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions to form 6-arylnicotinaldehydes. The data is compiled from analogous reactions reported in the literature and represents expected outcomes for the synthesis of this compound.

| Parameter | Value |

| Yield | 70-95% |

| Purity (post-chromatography) | >98% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 90-100 °C |

Alternative Synthesis Pathway: Stille Cross-Coupling

While the Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of boron-based reagents, the Stille cross-coupling presents a viable alternative. This method involves the reaction of a 6-halonicotinaldehyde with a (4-fluorophenyl)stannane reagent, also catalyzed by a palladium complex.

The general reaction scheme is as follows:

Caption: General scheme of the Stille cross-coupling reaction.

The main drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Biological Context and Significance

Substituted nicotinaldehyde derivatives are important pharmacophores and intermediates in the synthesis of a wide range of biologically active compounds. While specific biological data for this compound is not extensively published, related 6-aryl-pyridine structures have shown a variety of activities, including but not limited to:

-

Anticancer agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.

-

Anti-inflammatory agents: Certain pyridine derivatives have demonstrated anti-inflammatory properties.

-

Agrochemicals: Substituted pyridines are also utilized in the development of fungicides and insecticides.

The synthesis of this compound provides a key building block for the exploration of new chemical entities with potential therapeutic or agrochemical applications. Further derivatization of the aldehyde functional group allows for the introduction of diverse pharmacophores, enabling the generation of compound libraries for high-throughput screening.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and practical method for the synthesis of this compound on a laboratory and potentially industrial scale. The reaction is robust, high-yielding, and tolerant of various functional groups. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for further chemical exploration and the development of novel bioactive molecules.

In-Depth Technical Guide: 6-(4-Fluorophenyl)nicotinaldehyde

Notice of Limited Publicly Available Data

Following a comprehensive review of scientific literature and publicly accessible databases, it has been determined that there is a significant lack of specific information regarding the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound 6-(4-Fluorophenyl)nicotinaldehyde. While research exists on structurally related compounds, such as other substituted phenyl-pyridine derivatives, this information cannot be directly extrapolated to delineate the precise biological profile of this compound.

The core requirements of this technical guide—including the summarization of quantitative data into structured tables, provision of detailed experimental methodologies, and the creation of signaling pathway diagrams—cannot be fulfilled at this time due to the absence of specific published research on this molecule.

Potential Areas of Investigation Based on Structural Analogs

Although specific data is unavailable for this compound, the broader class of phenyl-pyridine and related heterocyclic compounds has been investigated for various therapeutic applications. Research into these analogous structures may provide a foundational hypothesis for the potential biological activities of this compound.

Compounds with a 6-phenylnicotinaldehyde scaffold are often explored for their potential as:

-

Enzyme Inhibitors: The pyridine and phenyl rings can interact with the active sites of various enzymes. Depending on the specific substitutions, these interactions can lead to the inhibition of key cellular processes.

-

Receptor Modulators: The nitrogen atom in the pyridine ring and the overall electronic properties of the molecule could allow it to bind to cell surface or intracellular receptors, thereby modulating signaling pathways.

-

Anticancer Agents: Many pyridine-containing compounds have been investigated for their cytotoxic effects on cancer cell lines. The proposed mechanisms often involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis. For instance, various substituted purine and pyridine derivatives have shown activity against cancer cell lines by targeting specific kinases or signaling pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally similar compounds, one could hypothesize that this compound might interact with common signaling pathways implicated in cell growth, proliferation, and survival. A hypothetical workflow for investigating such interactions is presented below.

The Ascendant Therapeutic Potential of 6-(4-Fluorophenyl)nicotinaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, derivatives of 6-(4-Fluorophenyl)nicotinaldehyde are emerging as a promising area of investigation, demonstrating significant potential across various biological activities. The incorporation of a fluorophenyl group at the 6-position of the pyridine ring, combined with the reactive aldehyde at the 3-position, provides a unique molecular framework for the development of novel drug candidates. This technical guide synthesizes the current understanding of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, and provides detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halogenated pyridine, such as 6-chloronicotinaldehyde, and a boronic acid, in this case, 4-fluorophenylboronic acid. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer Activity

While specific data for this compound derivatives are limited in the public domain, the broader class of pyridine and fluorophenyl-containing compounds has demonstrated significant anticancer activity. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of apoptosis.

One of the key targets for pyridine derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 can effectively starve tumors and inhibit their growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines. It is important to note that these are analogues and not direct derivatives of this compound, but they provide valuable insights into the potential efficacy of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |

| Pyridine-chalcone 1 | A549 (Lung) | Potent | [2] |

| Pyrido[2,1-b] quinazoline 1 | A549 & NCI-H460 (Lung) | High | [2] |

| Thiazolyl pyridine 3a | A549 (Lung) | 5.988 ± 0.12 | [3] |

| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 23k | FLT3 Kinase | 0.011 | [4] |

| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 23k | CDK4 Kinase | 0.007 | [4] |

Antimicrobial Activity

Derivatives of nicotinaldehyde have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the fluorophenyl group can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell walls.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several nicotinaldehyde and nicotinonitrile derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| DMPN | Pseudomonas aeruginosa | 1.56 - 49.2 | [5] |

| DMPN | Bacillus chungangensis | 1.56 - 49.2 | [5] |

| BrPN | Pseudomonas aeruginosa | 1.56 - 49.2 | [5] |

| BrPN | Bacillus chungangensis | 1.56 - 49.2 | [5] |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent | [6] |

Experimental Protocols

Synthesis of this compound (General Suzuki Coupling Protocol)

Materials:

-

6-Chloronicotinaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data on related pyridine compounds strongly suggest potential for significant anticancer and antimicrobial activities. This technical guide provides a foundation for researchers to build upon, offering established synthetic routes and detailed protocols for biological evaluation. Further investigation into the synthesis and screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Nicotinamide Analogs: A Technical Guide to PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a prominent class of nicotinamide analogs: Poly(ADP-ribose) polymerase (PARP) inhibitors. Focusing on the first-in-class inhibitor Olaparib, this document details its mechanism of action, synthetic pathways, quantitative biological data, and the experimental protocols essential for its characterization.

Introduction: Nicotinamide, NAD+, and the Rise of PARP Inhibition

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. It is a constituent of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular metabolism and redox reactions. Beyond its metabolic functions, NAD+ is a critical substrate for several enzyme families, including the Poly(ADP-ribose) polymerases (PARPs).

PARP1, the most abundant of the PARP enzymes, is a key player in DNA repair. It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can stall replication forks, leading to the formation of DSBs that are lethal to the HR-deficient cell.

This dependency creates a therapeutic window known as "synthetic lethality." By inhibiting PARP with a nicotinamide-mimicking small molecule, SSBs accumulate, leading to the collapse of replication forks and the formation of DSBs. In BRCA-deficient tumors, these DSBs cannot be repaired, resulting in selective cancer cell death, while normal cells with functional HR can tolerate the PARP inhibition.[3][4] Olaparib was the first PARP inhibitor to receive FDA approval, validating this therapeutic strategy.[5]

Synthesis of Olaparib: A Representative Nicotinamide Analog

The synthesis of Olaparib has evolved from initial medicinal chemistry routes to more scalable and efficient manufacturing processes. The original route, designed for analog synthesis, prominently features a Horner-Wadsworth-Emmons reaction to construct a key intermediate.[6]

Synthetic Workflow

The following diagram illustrates a common synthetic workflow for Olaparib, highlighting the key transformations.

Quantitative Biological Data

Olaparib is a potent inhibitor of both PARP1 and PARP2 enzymes. Its efficacy is demonstrated by low nanomolar IC50 values in enzymatic assays and selective cytotoxicity towards cancer cell lines with BRCA mutations.

| Parameter | Target / Cell Line | Value | Reference(s) |

| IC50 (Enzymatic) | PARP1 | ~0.5 - 1 nM | [3][7] |

| PARP2 | ~0.2 - 0.3 nM | [3][7] | |

| IC50 (Cell-based) | Capan-1 (BRCA2 mutated) | ~0.01 - 0.1 µM | [8] |

| PEO1 (BRCA2 mutated) | ~1.2 µM | [8] | |

| MDA-MB-231 (BRCA proficient) | >10 µM | [8] | |

| BxPC-3 (BRCA proficient) | >10 µM | [8] |

Experimental Protocols

Protocol 1: Synthesis of Olaparib via Horner-Wadsworth-Emmons Route

This protocol is a representative synthesis of the key phthalazinone intermediate (5) and its subsequent conversion to Olaparib, based on published medicinal chemistry routes.[5][6]

Step 1: Synthesis of Phosphonate Intermediate (2)

-

To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent, add dimethylphosphite (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude phosphonate intermediate, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction to form Olefin (4)

-

Dissolve the phosphonate intermediate (2) (1.0 eq) and 4-fluoro-3-formylbenzonitrile (3) (1.0 eq) in an anhydrous solvent such as THF or 1,4-dioxane.

-

Add a base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the olefin intermediate (4) as a mixture of E/Z isomers.

Step 3: Hydrolysis and Cyclization to Phthalazinone (5)

-

Dissolve the olefin intermediate (4) (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux (approx. 90 °C) for 2-4 hours to facilitate nitrile hydrolysis.

-

Cool the reaction mixture slightly and add hydrazine hydrate (N2H4·H2O) (2.0-3.0 eq).

-

Continue to heat at reflux for an additional 12-18 hours.

-

Cool the reaction to room temperature and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the key phthalazinone intermediate (5).

Step 4: Final Assembly of Olaparib (8)

-

Couple the phthalazinone intermediate (5) with N-Boc-piperazine using a standard peptide coupling agent like HBTU or HATU in a solvent such as DMF or DMAc.[6][9]

-

Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid).

-

Acylate the resulting free piperazine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield Olaparib.

-

Purify the final product by recrystallization or column chromatography.

Protocol 2: PARP1 Enzymatic Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against PARP1 using a commercially available assay system that detects the product of the PARP reaction, poly(ADP-ribose).[10]

Materials:

-

Recombinant human PARP1 enzyme

-

NAD+ (substrate)

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Test compound (Olaparib or novel analog)

-

Detection reagents (specific to the kit, e.g., Transcreener® pADPr PARP Assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Add PARP1 enzyme and activated DNA to all wells except the "no enzyme" control.

-

Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and proceed with detection according to the assay kit manufacturer's instructions (e.g., by adding coupling enzymes and a fluorescent tracer).

-

Read the plate on a suitable microplate reader (e.g., for fluorescence polarization).

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability (Cytotoxicity) Assay in BRCA-Deficient Cells

This protocol details a method for assessing the cytotoxic effect of Olaparib on BRCA-deficient versus proficient cells using an MTT assay.[8]

Materials:

-

BRCA-deficient cell line (e.g., Capan-1) and BRCA-proficient cell line (e.g., BxPC-3)

-

Complete cell culture medium

-

Olaparib

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Olaparib in complete culture medium. A typical concentration range could be from 0.01 µM to 50 µM.

-

Remove the medium from the cells and replace it with 100 µL of the medium containing the various Olaparib concentrations. Include vehicle-only (DMSO) controls.

-

Incubate the plates for 72-120 hours.

-

Viability Measurement: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance. Normalize the absorbance of treated wells to the vehicle control wells (100% viability). Plot the normalized viability against the log of Olaparib concentration and calculate the IC50 value using non-linear regression.

Mechanism of Action: PARP1 and Synthetic Lethality

The therapeutic efficacy of Olaparib in BRCA-mutated cancers is a prime example of synthetic lethality. The following diagram illustrates this critical signaling pathway and the mechanism of PARP inhibition.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

Spectroscopic Data Guide for 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(4-Fluorophenyl)nicotinaldehyde. Due to the limited availability of published experimental spectra for the target compound, this guide presents a combination of predicted data and experimental data for structurally similar compounds. This approach allows for a foundational validation of the expected spectroscopic characteristics.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 4-Fluorobenzaldehyde[1][2] |

| Aldehyde-H | ~9.9 - 10.1 | 9.97 (s, 1H) |

| Pyridine-H (ortho to aldehyde) | ~8.8 - 9.0 | - |

| Pyridine-H (meta to aldehyde) | ~8.0 - 8.2 | - |

| Pyridine-H (ortho to fluoro-phenyl) | ~7.8 - 8.0 | - |

| Phenyl-H (ortho to F) | ~7.9 - 8.1 (m) | 7.98 – 7.85 (m, 2H) |

| Phenyl-H (meta to F) | ~7.2 - 7.4 (m) | 7.26 – 7.16 (m, 2H) |

Table 2: ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 4-Fluorobenzaldehyde[1][3] |

| C=O (Aldehyde) | ~190 - 192 | 190.5 |

| C-F (Phenyl) | ~165 - 168 (d, J ≈ 250-260 Hz) | 166.5 (d, J = 256.7 Hz) |

| C-H (Phenyl, ortho to F) | ~132 - 134 (d, J ≈ 9-10 Hz) | 132.2 (d, J = 9.7 Hz) |

| C-H (Phenyl, meta to F) | ~115 - 117 (d, J ≈ 22-23 Hz) | 116.4 (d, J = 22.3 Hz) |

| C-ipso (Phenyl, attached to Pyridine) | ~132 - 134 | 132.8 (d, J = 9.5 Hz) |

| Pyridine Carbons | ~120 - 160 | - |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Fluorobenzaldehyde[4][5][6] |

| C=O (Aldehyde) | Stretch | ~1700 - 1710 | ~1700 |

| C-H (Aldehyde) | Stretch | ~2820 and ~2720 | ~2820 and ~2720 |

| C-F (Aromatic) | Stretch | ~1220 - 1240 | ~1230 |

| C=C (Aromatic) | Stretch | ~1600, ~1500 | ~1600, ~1585, ~1510 |

| C-H (Aromatic) | Stretch | >3000 | >3000 |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Predicted m/z [M+H]⁺ | Experimental m/z for 4-Fluorobenzaldehyde[7][8] |

| This compound | ESI | 216.0663 | 124.03 (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.[9][10]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[9]

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.[11]

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.[12]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.[13][14]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[15]

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).[15]

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a common instrument for this type of analysis.[17][18]

Parameters (ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.[19][20]

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

References

- 1. rsc.org [rsc.org]

- 2. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]

- 4. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 5. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. quora.com [quora.com]

Potential Therapeutic Targets of 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel synthetic compound, 6-(4-Fluorophenyl)nicotinaldehyde. Lacking direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds, including those with a 6-aryl-nicotinaldehyde core and those bearing a 4-fluorophenyl moiety. Based on this analysis, three primary areas of therapeutic potential are proposed: oncology, neurodegenerative disorders, and metabolic diseases. For each area, this guide details plausible molecular targets, relevant signaling pathways, and explicit experimental protocols for in vitro evaluation. All quantitative data from analogous compounds is presented in standardized tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic molecule characterized by a pyridine-3-carbaldehyde (nicotinaldehyde) core substituted at the 6-position with a 4-fluorophenyl group. The nicotinaldehyde scaffold is a key component in various biologically active molecules, including those with applications in agriculture and pharmaceuticals. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and target binding affinity. While no direct biological studies on this compound have been published to date, the structural motifs present in the molecule suggest several plausible therapeutic applications. This guide explores these potential applications by examining the known biological activities of analogous compounds.

Potential Therapeutic Area 1: Oncology

The nicotinamide structure within this compound is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Cancer cells have a high demand for NAD+, making the NAD+ biosynthesis pathway a promising therapeutic target. Furthermore, various pyridine derivatives have demonstrated potent anticancer activities through mechanisms such as the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, induction of apoptosis, and cell cycle arrest.

Proposed Molecular Targets in Oncology

-

Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathway: The compound may influence cellular NAD+ levels, thereby affecting cancer cell viability and proliferation. The NAD+ biosynthesis salvage pathway is often upregulated in cancer cells to meet their high energy and metabolic demands.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a receptor tyrosine kinase, VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

-

Histone Deacetylases (HDACs): Some pyridine derivatives have shown inhibitory activity against HDACs, leading to cell cycle arrest and apoptosis.

-

Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of various pyridine and nicotinamide derivatives against several cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound H42 (Pyridine Derivative) | SKOV3 (Ovarian) | CCK-8 | 0.87 | [1] |

| A2780 (Ovarian) | CCK-8 | 5.4 | [1] | |

| BHEPN (Nicotinamide Analogue) | HepG2 (Liver) | MTT | 5.89 | [2] |

| MCF-7 (Breast) | MTT | 7.94 | [2] | |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | MTT | 2.59 | [3] |

| Pyrazolo[3,4-b]pyridine 14g | MCF7 (Breast) | MTT | 4.66 | [3] |

| HCT-116 (Colon) | MTT | 1.98 | [3] |

Relevant Signaling Pathways

The nicotinaldehyde moiety of the compound could potentially enter the Preiss-Handler pathway for NAD+ synthesis.

Caption: NAD+ Biosynthesis Pathways.

Inhibition of VEGFR-2 by a small molecule would block downstream signaling, preventing angiogenesis.

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6][7]

This assay determines the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

-

Reagent Preparation: Prepare a 1x Kinase Buffer, ATP solution, and a solution of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

-

Reaction Setup: In a 96-well plate, add the 1x Kinase Buffer, the test compound at various concentrations, and the substrate.

-

Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

-

Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[8][9][10][11][12]

Potential Therapeutic Area 2: Neurodegenerative Disorders

The pyridine ring is a core structure in many compounds that interact with neuronal receptors. Specifically, the 6-phenylpyridine scaffold has been associated with antagonism of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Proposed Molecular Targets in Neuroprotection

-

Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as an antagonist or a modulator of specific nAChR subtypes, such as α7 and α4β2, which are involved in cognitive function and neuroinflammation.

Quantitative Data from Structurally Related Compounds

The following table presents binding affinities of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues for various nAChR subtypes.

| Compound ID | nAChR Subtype | Assay Type | Ki (nM) | Reference |

| Analogue 3a | α3β4 | Radioligand Binding | 123 | [13] |

| α4β2 | Radioligand Binding | >10,000 | [13] | |

| α7 | Radioligand Binding | >10,000 | [13] |

Relevant Signaling Pathway

Activation of nAChRs by acetylcholine leads to cation influx and depolarization, triggering downstream signaling cascades. An antagonist would block this process.

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Protocol

This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific nAChR subtype.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α7 or α4β2) or from brain tissue.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Epibatidine), and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).[2][3][14][15][16]

Potential Therapeutic Area 3: Metabolic Disorders

The aldehyde functional group in this compound is a structural feature found in some inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Proposed Molecular Target in Metabolic Disorders

-

α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate absorption and lower postprandial blood glucose levels.

Quantitative Data from Structurally Related Compounds

The following table shows the α-glucosidase inhibitory activity of cuminaldehyde, a related aldehyde-containing natural product.

| Compound ID | Enzyme Source | Assay Type | IC50 (mg/mL) | Reference |

| Cuminaldehyde | Rat Intestine | Colorimetric | 0.5 | |

| Acarbose (Control) | Rat Intestine | Colorimetric | ~0.28 |

Relevant Mechanism of Action

α-Glucosidase inhibitors competitively block the active site of the enzyme, preventing the breakdown of complex carbohydrates.

Caption: α-Glucosidase Inhibition Mechanism.

Experimental Protocol

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.

-

Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase from Saccharomyces cerevisiae, and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Include a control (no inhibitor) and a blank (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the pNPG solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[17][18][19][20][21][22][23]

Summary and Future Directions

While further experimental validation is required, the structural characteristics of this compound suggest it is a promising candidate for drug discovery efforts in oncology, neurodegenerative disorders, and metabolic diseases. The proposed molecular targets and signaling pathways outlined in this guide provide a rational basis for initiating these investigations. The detailed experimental protocols offer a clear roadmap for the in vitro evaluation of this compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against the targets and pathways identified herein. Subsequent studies should progress to cell-based assays and eventually in vivo models to fully elucidate the therapeutic potential of this novel molecule.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the initial assessment of this compound.

Caption: General Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. goldmanlaboratories.com [goldmanlaboratories.com]

- 21. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]

- 22. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

In Vitro Evaluation of 6-(4-Fluorophenyl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, publicly accessible in vitro evaluation data for 6-(4-Fluorophenyl)nicotinaldehyde is limited. The following methodologies, potential activities, and data are based on established protocols and findings for structurally related nicotinaldehyde, nicotinamide, and pyridine derivatives. This document is intended to serve as a comprehensive framework for designing and conducting in vitro studies on this compound.

Introduction

This compound is a synthetic organic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 6-position and an aldehyde at the 3-position. The presence of the fluorophenyl moiety and the reactive aldehyde group suggests potential for diverse biological activities. Nicotinaldehyde and its derivatives are known to participate in various biological pathways, including NAD+ biosynthesis, and have been investigated for their potential as anticancer, antifungal, and enzyme-inhibiting agents.[1][2] This guide provides a technical framework for the in vitro evaluation of this compound, detailing experimental protocols, data presentation strategies, and potential mechanistic pathways to investigate.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exhibit several biological effects worth investigating in vitro:

-

Anticancer Activity: Pyridine and nicotinaldehyde scaffolds are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism could involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

-

Enzyme Inhibition: The aldehyde functional group can react with nucleophilic residues in enzyme active sites, leading to inhibition. Potential targets include dehydrogenases, kinases, or other enzymes where the pyridine scaffold can act as a recognition element.[1][6] For instance, some nicotinamide derivatives are known inhibitors of succinate dehydrogenase (SDH) and phosphodiesterase-3 (PDE3).[4][6]

-

Antifungal Activity: Nicotinamide derivatives have shown promise as fungicidal agents by inhibiting enzymes essential for fungal growth, such as SDH.[6]

-

Modulation of NAD+ Metabolism: Nicotinaldehyde is a known precursor for NAD+ biosynthesis.[2] This interaction could be explored to understand its effect on cellular energy metabolism and its potential to modulate the efficacy of drugs that target NAD+ pathways.

Data Presentation

Quantitative data from in vitro assays should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | MTT | Hypothetical Data |

| HeLa | Cervical Adenocarcinoma | MTT | Hypothetical Data |

| A549 | Lung Carcinoma | Resazurin | Hypothetical Data |

| HCT-116 | Colorectal Carcinoma | Resazurin | Hypothetical Data |

| HepG2 | Hepatocellular Carcinoma | MTT | Hypothetical Data |

| SD: Standard Deviation from at least three independent experiments. |

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Inhibition (%) at 50 µg/mL ± SD | IC₅₀ (µg/mL) ± SD |

| Botrytis cinerea | Mycelial Growth | Hypothetical Data | Hypothetical Data |

| Valsa mali | Mycelial Growth | Hypothetical Data | Hypothetical Data |

| Sclerotinia sclerotiorum | Mycelial Growth | Hypothetical Data | Hypothetical Data |

| Candida albicans | Broth Microdilution | Hypothetical Data | Hypothetical Data |

| *SD: Standard Deviation from at least three independent experiments. |

Table 3: In Vitro Enzyme Inhibition by this compound

| Enzyme Target | Assay Principle | Positive Control | IC₅₀ (µM) ± SD |

| Succinate Dehydrogenase (SDH) | Spectrophotometric | Boscalid | Hypothetical Data |

| Phosphodiesterase-3A (PDE3A) | Fluorescence | Milrinone | Hypothetical Data |

| Acetylcholinesterase (AChE) | Colorimetric | Donepezil | Hypothetical Data |

| SD: Standard Deviation from at least three independent experiments. |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.

Cell Viability/Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

This is a fluorometric assay that also measures cell viability based on metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Materials:

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Cell culture medium

-

Test compound and vehicle control

-

Opaque-walled 96-well plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

-

Treat cells with serial dilutions of this compound as described in the MTT protocol.

-

After the desired incubation period (e.g., 48-72 hours), add 20 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Determine cell viability relative to the vehicle control and calculate the IC₅₀ value.

-

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[6]

-

Materials:

-

Fungal strains (e.g., Botrytis cinerea, Valsa mali)

-

Potato Dextrose Agar (PDA)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-7 mm)

-

Incubator

-

-

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

-

Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the PDA mixed with the compound into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a disc of mycelium from the edge of an actively growing fungal culture.

-

Place the mycelial disc in the center of the treated and control PDA plates.

-

Incubate the plates at 25-28°C for several days, until the mycelium in the control plate has grown to a significant size.

-

Measure the diameter of the fungal colony in both control and treated plates.

-

Calculate the percentage of inhibition (I) using the formula: I (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control plates, and T is the average diameter in the treated plates.

-

Generic Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition. Specific conditions (buffer, substrate, wavelength) must be optimized for the target enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate (that produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for the target enzyme's pH and ionic strength)

-

This compound

-

Positive control inhibitor

-

96-well microplate

-

Microplate spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).

-

Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the uninhibited control and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be influenced by this compound.

Caption: General workflow for in vitro screening of this compound.

Caption: Simplified diagram of NAD+ biosynthesis and consumption pathways.

References

- 1. aboutnad.com [aboutnad.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. labbox.es [labbox.es]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Aryl-Nicotinaldehyde Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aryl-nicotinaldehyde derivatives are a pivotal class of building blocks in medicinal chemistry and drug discovery. Their unique structural motif, featuring a pyridine ring substituted with an aryl group at the 6-position and a reactive aldehyde at the 3-position, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing these valuable intermediates, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in the practical application of these methodologies.

Core Synthetic Strategies

The construction of the 6-aryl-nicotinaldehyde core is predominantly achieved through modern cross-coupling reactions, which offer a powerful and modular approach for the formation of the key carbon-carbon bond between the pyridine and aryl rings. The most prominent and widely utilized methods include the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these reactions possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

A generalized workflow for these synthetic approaches is depicted below.

Caption: Generalized workflow for the synthesis of 6-aryl-nicotinaldehydes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely employed methods for the synthesis of 6-aryl-nicotinaldehydes. This reaction involves the palladium-catalyzed cross-coupling of a 6-halonicotinaldehyde with an arylboronic acid or its ester derivatives in the presence of a base.[1][2] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make this method highly attractive for the generation of molecular diversity.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the synthesis of various 6-aryl-nicotinaldehydes via Suzuki-Miyaura coupling of 2-bromo-nicotinaldehyde.[1]

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O (4:2) | 80-100 | 8 | Good to Outstanding |

| 3-Bromophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O (4:2) | 80-100 | 8 | Good to Outstanding |

| 4-(tert-Butyl)-[1,1'-biphenyl]-4-yl-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O (4:2) | 80-100 | 8 | Good to Outstanding |

Experimental Protocol: Synthesis of 2-(2,3-dimethylphenyl)nicotinaldehyde[1]

Materials:

-

2-Bromo-nicotinaldehyde (0.1 g, 0.41 mmol)

-

2,3-Dimethylphenyl boronic acid (0.68 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (0.68 mmol)

-

Dioxane (4 mL)

-

Water (2 mL)

Procedure:

-

To a pressure tube, add 2-bromo-nicotinaldehyde, 2,3-dimethylphenyl boronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Add the dioxane and water solvent mixture.

-

Seal the tube and heat the reaction mixture to 80-100°C for 8 hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,3-dimethylphenyl)nicotinaldehyde.

Stille Coupling

The Stille coupling offers a valuable alternative for the synthesis of 6-aryl-nicotinaldehydes, particularly when functional group tolerance is a primary concern. This reaction involves the palladium-catalyzed coupling of a 6-halonicotinaldehyde with an organostannane reagent.[3] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[3][4] However, the toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts are significant drawbacks.[4]

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data for Stille Coupling (Analogous System)

| Aryl Stannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12-24 | 65-95 |

General Experimental Protocol: Stille Coupling[4]

Materials:

-

6-Halo-nicotinaldehyde (1.0 eq)

-

Arylstannane (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Additives (optional, e.g., LiCl, CuI)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add the 6-halo-nicotinaldehyde, palladium catalyst, and any solid additives.

-

Add the anhydrous solvent, followed by the arylstannane.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform a suitable workup, which may include quenching with aqueous KF to precipitate tin byproducts, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling provides another powerful method for the formation of the C-C bond in 6-aryl-nicotinaldehydes. This reaction utilizes an organozinc reagent as the coupling partner for the 6-halonicotinaldehyde, catalyzed by a nickel or palladium complex.[6] The high reactivity of organozinc reagents often allows for milder reaction conditions and can be advantageous for coupling with less reactive aryl chlorides.[6][7]

The catalytic cycle of the Negishi coupling follows a similar pathway to the Suzuki and Stille reactions.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Quantitative Data for Negishi Coupling (Analogous System)

Specific examples for 6-aryl-nicotinaldehyde are limited, but data from the Negishi coupling of 6-chloropurines with organozinc halides provides a relevant model.[8]

| Aryl Zinc Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl-ZnX | NiCl₂(dme) | THF | Room Temp | 1-3 | Good to Excellent |

General Experimental Protocol: Negishi Coupling[9]

Materials:

-

6-Halo-nicotinaldehyde (1.0 eq)

-

Arylzinc reagent (prepared in situ or pre-formed) (1.2-2.0 eq)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dme)) (1-5 mol%)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Prepare the arylzinc reagent in a separate flask under an inert atmosphere, typically by reacting an aryl halide with activated zinc metal.

-

In another flame-dried flask under an inert atmosphere, dissolve the 6-halo-nicotinaldehyde and the catalyst in the anhydrous solvent.

-

Add the freshly prepared arylzinc reagent to the solution of the aldehyde and catalyst.

-

Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

Alternative Synthetic Routes

While cross-coupling reactions are the most common strategies, other methods can be employed for the synthesis of specific 6-substituted nicotinaldehyde derivatives. One such example is the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde, which proceeds through a multi-step sequence involving an initial amination, followed by amide formation and a final reduction.[9]

Caption: Multi-step synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde[10]

This synthesis is a three-step process:

Step 1: Synthesis of 6-(Methyl(phenyl)amino)nicotinic acid

-

In a microwave reactor vessel, combine 2-chloronicotinic acid (10 mmol), N-methylaniline (30 mmol), diisopropylethylamine (30 mmol), and deionized water (20 mL).

-

Irradiate the mixture at 200°C for 2 hours with stirring.

-

After cooling, acidify the mixture to pH 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

Step 2: Synthesis of the Morpholinamide Intermediate

-

Suspend 6-(Methyl(phenyl)amino)nicotinic acid (10 mmol) in dry dichloromethane (50 mL) and cool to 0°C.

-

Slowly add thionyl chloride (12 mmol) dropwise.

-

Allow the reaction to stir at room temperature for 2 hours.

-

In a separate flask, dissolve morpholine (12 mmol) and triethylamine (20 mmol) in dry dichloromethane (20 mL).

-

Add the solution from step 4 to the activated acid chloride and stir at room temperature.

-

Perform an aqueous workup, extract with dichloromethane, dry the organic layer, and concentrate to obtain the crude morpholinamide.

Step 3: Reduction to 6-(Methyl(phenyl)amino)nicotinaldehyde

-

Dissolve the morpholinamide intermediate (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to 0°C.

-

Slowly add lithium tri-tert-butoxyaluminum hydride (15 mmol, 1.0 M solution in THF) dropwise, maintaining the temperature below 5°C.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction carefully with water and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield the final product.

Conclusion

The synthesis of 6-aryl-nicotinaldehyde building blocks is a critical endeavor in modern drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer the most versatile and efficient routes to these valuable compounds. While the Stille and Negishi couplings provide viable alternatives with their own unique advantages, the choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific research objectives.

References

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 8. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-(4-Fluorophenyl)nicotinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a 4-fluorophenyl moiety, offers a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, making this aldehyde a valuable starting material for the development of novel therapeutic agents. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the aldehyde functionality serves as a convenient handle for various chemical transformations, enabling the construction of compound libraries for high-throughput screening.